1-tert-Butyl-3-phenyl-2-benzofuran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
52540-38-2 |
|---|---|
Molecular Formula |
C18H18O |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
1-tert-butyl-3-phenyl-2-benzofuran |
InChI |
InChI=1S/C18H18O/c1-18(2,3)17-15-12-8-7-11-14(15)16(19-17)13-9-5-4-6-10-13/h4-12H,1-3H3 |
InChI Key |
ZYGBJWUMOXAUBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C2C=CC=CC2=C(O1)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 1 Tert Butyl 3 Phenyl 2 Benzofuran
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic compounds. One-dimensional (1D) and two-dimensional (2D) NMR experiments offer profound insights into the chemical environment of each atom and their spatial and through-bond relationships.
The ¹H and ¹³C NMR spectra of substituted benzofurans exhibit characteristic chemical shifts that are influenced by the electronic effects and stereochemistry of the substituents. For a compound like 1-tert-Butyl-3-phenyl-2-benzofuran, the bulky tert-butyl group and the aromatic phenyl group significantly impact the positions of the NMR signals. organicchemistrytutor.com
In the ¹H NMR spectrum, the nine protons of the tert-butyl group would typically appear as a sharp singlet in the upfield region, approximately between δ 1.3-1.5 ppm. beilstein-journals.org The protons of the phenyl group and the benzofuran (B130515) core would resonate in the aromatic region, generally between δ 7.0-8.0 ppm. acs.orgrsc.org The specific shifts of the benzofuran protons are sensitive to the substitution pattern.
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The quaternary carbon of the tert-butyl group is expected around δ 31-35 ppm, while the methyl carbons would appear near δ 30-32 ppm. beilstein-journals.org The carbons of the benzofuran and phenyl rings resonate in the downfield region (δ 110-160 ppm). rsc.orgrsc.org The chemical shifts of the C2 and C3 carbons of the benzofuran ring are particularly diagnostic of the substitution pattern.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Benzofuran Moieties Note: This table presents typical chemical shift ranges based on related structures. Actual values for the title compound may vary.
| Atom | Typical ¹H NMR Shift (ppm) | Typical ¹³C NMR Shift (ppm) |
| tert-Butyl Protons (9H, s) | 1.3 - 1.5 | - |
| tert-Butyl Quaternary Carbon | - | 31 - 35 |
| tert-Butyl Methyl Carbons | - | 30 - 32 |
| Aromatic Protons (m) | 7.0 - 8.0 | - |
| Benzofuran C4-C7 | - | 110 - 130 |
| Phenyl Carbons | - | 125 - 135 |
| Benzofuran C2/C3 | - | 145 - 155 |
| Benzofuran C3a/C7a (bridgehead) | - | 120 - 156 |
Data compiled from representative substituted benzofurans. beilstein-journals.orgrsc.orgrsc.org
While 1D NMR provides initial data, 2D NMR experiments are crucial for unambiguously assigning the complex spectra of substituted benzofurans. slideshare.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two to three bonds. sdsu.edu It would be instrumental in identifying the coupling network within the phenyl ring and the aromatic part of the benzofuran core, helping to assign specific protons. scribd.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). epfl.ch This technique would definitively link the proton signals to their corresponding carbon atoms, for example, assigning each aromatic proton to its specific carbon in the benzofuran and phenyl rings. sdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding. NOESY is critical for determining the stereochemistry and conformation. It would reveal spatial proximity between the tert-butyl protons and nearby protons on the benzofuran ring, as well as between the ortho-protons of the phenyl group and adjacent protons, providing insight into the rotational orientation of the phenyl substituent.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction provides the most accurate and detailed picture of a molecule's structure in the solid state, including precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. researchgate.net
X-ray crystallography would precisely determine the conformation of the flexible substituents. A key structural feature is the dihedral angle between the plane of the phenyl ring and the plane of the benzofuran system. iucr.org This angle is a balance between the electronically favorable co-planar arrangement that maximizes π-conjugation and the sterically unfavorable clashes between the ortho-hydrogens of the phenyl ring and the benzofuran core. nih.govbeilstein-journals.org The bulky tert-butyl group at the adjacent position would likely force the phenyl ring into a significantly twisted conformation to minimize steric repulsion. organicchemistrytutor.com The tert-butyl group itself, due to its size, would adopt a staggered conformation relative to the benzofuran ring to alleviate steric strain.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns upon ionization. nih.gov For this compound (C₁₈H₁₈O), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion peak ([M]⁺) at m/z 250.1358.
Electron impact (EI) ionization typically induces fragmentation, providing a "fingerprint" that can help identify the structure. gbiosciences.com The fragmentation of benzofuran derivatives is well-studied. tandfonline.comjournals.co.za
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 250 | [C₁₈H₁₈O]⁺ | Molecular Ion ([M]⁺) |
| 235 | [C₁₇H₁₅O]⁺ | Loss of a methyl radical (·CH₃) from the tert-butyl group |
| 193 | [C₁₄H₉O]⁺ | Loss of the tert-butyl radical (·C(CH₃)₃), forming a stable cation |
| 165 | [C₁₂H₅O]⁺ | Loss of CO from the [C₁₃H₅O]⁺ fragment (a common benzofuran pathway) |
| 118 | [C₈H₆O]⁺ | Benzofuran radical cation, resulting from cleavage of substituents |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 57 | [C₄H₉]⁺ | tert-Butyl cation |
The most prominent fragmentation pathways would likely involve the cleavage of the tert-butyl group, as this results in the formation of a stable tert-butyl cation (m/z 57) or the loss of a tert-butyl radical to leave a stabilized cation at m/z 193. gbiosciences.com Further fragmentation would involve the characteristic loss of carbon monoxide (CO) from the furan (B31954) ring. nih.govtandfonline.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. scispace.com For derivatives of benzofuran, HRMS has been utilized to confirm their empirical formulas. Techniques such as atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are commonly employed. rsc.org For instance, in the analysis of related benzofuran compounds, protonated molecular ions [M+H]+ or sodium adducts [M+Na]+ were used for confirmation. rsc.org
While specific HRMS data for this compound is not detailed in the provided search results, the general methodology involves obtaining a high-resolution mass spectrum and comparing the measured mass-to-charge ratio (m/z) with the calculated value for the expected molecular formula. For this compound (C₂₀H₂₀O), the calculated monoisotopic mass would be a key identifier. The fragmentation patterns observed in the mass spectrum would also provide structural information. For example, the loss of a tert-butyl group would be a characteristic fragmentation.
Table 1: Illustrative HRMS Data for Benzofuran Derivatives
| Compound | Ionization Mode | Calculated m/z | Found m/z |
| 2-(dec-9-en-1-yl)-3-phenylbenzofuran | APCI | 299.14304 ([M+H]⁺) | 299.14283 |
| 2-(3-phenylbenzofuran-2-yl)ethan-1-ol | ESI | 261.0886 ([M+Na]⁺) | 261.0882 |
| 5-(3-phenylbenzofuran-2-yl)pentan-1-ol | ESI | 317.11482 ([M+Na]⁺) | 317.11446 |
| 3-(4-(tert-butyl)phenyl)isobenzofuran-1(3H)-one | ESI | 253.1223 ([M+H]⁺) | 253.1242 |
This table illustrates the type of data obtained from HRMS analysis of similar compounds, showcasing the high accuracy of the technique.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying functional groups and providing insights into the conformational structure of molecules. bohrium.com
For benzofuran derivatives, characteristic vibrational modes can be assigned. For example, in the IR spectrum of a related benzofuranone, a strong absorption at 1776.09 cm⁻¹ is attributed to the benzofuranone carbonyl group, and a band at 3434.20 cm⁻¹ corresponds to a phenolic hydroxyl group. google.com In another study on substituted benzofuranones, the IR spectrum showed a benzofuranone carbonyl peak at 1798.48 cm⁻¹ and an acetyl carbonyl peak at 1758.40 cm⁻¹. google.com
While specific IR and Raman data for this compound are not available in the search results, one would expect to observe characteristic bands for the C-O-C stretching of the furan ring, aromatic C-H stretching from the phenyl and benzofuran moieties, and vibrations associated with the tert-butyl group. Computational methods, such as Density Functional Theory (DFT), are often used to calculate theoretical vibrational frequencies, which can then be compared with experimental data to aid in the assignment of spectral bands. bohrium.com
Table 2: Representative IR Absorption Frequencies for Benzofuran-Related Structures
| Functional Group | Compound Type | Wavenumber (cm⁻¹) | Reference |
| Benzofuranone Carbonyl | Substituted Benzofuranone | 1776.09 | google.com |
| Phenolic Hydroxyl | Substituted Benzofuranone | 3434.20 | google.com |
| Benzofuranone Carbonyl | Acetylated Benzofuranone | 1798.48 | google.com |
| Acetyl Carbonyl | Acetylated Benzofuranone | 1758.40 | google.com |
| Amide C=O | tert-butyl 2-(substituted benzamido)phenylcarbamate | 1693 | scispace.com |
This table provides examples of characteristic IR frequencies for functional groups found in molecules related to the target compound.
Electronic Spectroscopy (UV-Vis) and Analysis of Electronic Transitions
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.
For complex aromatic systems like this compound, the UV-Vis spectrum is expected to show multiple absorption bands corresponding to π → π* transitions within the conjugated benzofuran and phenyl ring systems. The specific wavelengths of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the compound's electronic structure.
While direct UV-Vis data for this compound is not provided in the search results, studies on similar chromophoric systems, such as tribenzotriquinacenes bearing benzofuran extensions, involve the analysis of their absorption and emission spectra. acs.org For these types of molecules, quantum yields are often determined using a standard like quinine (B1679958) sulfate. acs.org The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be investigated using computational methods to complement the experimental UV-Vis data. bohrium.com
Chemical Reactivity and Transformation Pathways of 1 Tert Butyl 3 Phenyl 2 Benzofuran
Electrophilic Substitution Reactions on the Benzofuran (B130515) Core
The benzofuran core, specifically the benzene (B151609) ring fused to the furan (B31954) moiety, is susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is dictated by the electronic and steric properties of the substituents on both the benzene and furan rings. For 1-tert-Butyl-3-phenyl-2-benzofuran, the substituents on the furan ring, namely the tert-butyl and phenyl groups, exert a significant influence on the reactivity of the annulated benzene ring.
Investigation of Regioselectivity and Steric Effects Imparted by tert-Butyl and Phenyl Substituents
The tert-butyl group at the 2-position and the phenyl group at the 3-position of the furan ring primarily influence the electrophilic substitution on the benzene portion of the benzofuran through steric hindrance and electronic effects. The tert-butyl group, being bulky, can sterically hinder the approach of electrophiles to the adjacent positions on the benzofuran nucleus. In electrophilic aromatic substitution, bulky substituents like the tert-butyl group tend to direct incoming electrophiles to the less hindered para position. rsc.org
The electronic nature of the substituents also plays a crucial role. Alkyl groups are generally electron-donating and thus activate the aromatic ring towards electrophilic attack, directing substitution to the ortho and para positions. Conversely, electron-withdrawing groups deactivate the ring and direct substitution to the meta position. In the case of this compound, the furan oxygen's lone pair electrons increase the electron density of the benzene ring, making it more susceptible to electrophilic attack.
Studies on the acylation of benzofuran have shown that reaction with benzoyl chloride can lead to a mixture of 2- and 3-benzoylated products, indicating the complex interplay of factors governing regioselectivity. rsc.org For the subject molecule, electrophilic attack on the benzene ring is anticipated at positions 4, 5, 6, and 7. The bulky tert-butyl and phenyl groups on the furan ring are expected to sterically disfavor substitution at the 4- and 7-positions. Therefore, electrophilic substitution is most likely to occur at the 5- and 6-positions of the benzofuran core.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Steric Hindrance | Electronic Influence | Predicted Reactivity |
| 4 | High (proximity to phenyl group) | Activated by furan oxygen | Low |
| 5 | Moderate | Activated by furan oxygen | High |
| 6 | Low | Activated by furan oxygen | High |
| 7 | High (proximity to tert-butyl group) | Activated by furan oxygen | Low |
Cycloaddition Reactions Involving the Furan Ring System
The furan ring in benzofurans can participate in cycloaddition reactions, acting as either a diene or a dienophile, depending on the reaction partner. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example of this reactivity, enabling the construction of complex polycyclic structures. nih.govpressbooks.pubwikipedia.orgmasterorganicchemistry.com The substitution pattern on the furan ring, as in this compound, significantly influences its reactivity in such transformations.
Benzofuran derivatives can also undergo other types of cycloadditions, such as [3+2] cycloadditions with various dipolarophiles. rsc.orguchicago.edu For instance, the reaction of indole-3-acrylates with p-benzoquinone, catalyzed by Cu(OTf)₂, can lead to the formation of indole-tethered benzofuran scaffolds. rsc.org Lanthanide triflates have also been used to catalyze [3+2] cycloaddition reactions for the synthesis of benzofurans from quinones. acs.org Additionally, [4+1] cycloadditions of in situ generated ortho-quinone methides with isocyanides provide a route to 2-aminobenzofurans. mdpi.com
In a specific example of a reaction involving a substituted benzofuran, the reversible valence isomerization of benzofuran epoxides to quinone methides allows for subsequent 1,3-dipolar cycloaddition with tetracyanoethylene (B109619) and inverse Diels-Alder reactions with ethyl vinyl ether. researchgate.net While direct examples of cycloaddition reactions involving this compound are not extensively documented, the general reactivity of the benzofuran scaffold suggests its potential to participate in such transformations, with the regiochemical and stereochemical outcomes being influenced by the steric and electronic nature of the tert-butyl and phenyl substituents.
Ring-Opening and Rearrangement Reactions
The benzofuran scaffold can undergo a variety of ring-opening and rearrangement reactions, which are often employed in the synthesis of complex molecules. These transformations can be induced by various reagents and conditions, leading to diverse structural modifications.
Ring-opening reactions of benzofurans have been achieved through several methods, including transition-metal-catalyzed processes. kyoto-u.ac.jp For example, copper-catalyzed ring-opening silylation of benzofuran with 1,2-di-tert-butoxy-1,1,2,2-tetramethyldisilane (B1662061) has been reported. kyoto-u.ac.jp Iron catalysts have also been utilized for the ring-opening borylation and silylation of benzofurans. chinesechemsoc.org Furthermore, reductive cleavage of the C2-O bond in benzofurans can be accomplished using lithium metal in the presence of an electron transfer catalyst. kyoto-u.ac.jp
Claisen Rearrangement and Analogous Transformations
The Claisen rearrangement is a powerful tool in organic synthesis, and it has been extensively used for the construction of the benzofuran skeleton. researchgate.net This acs.orgacs.org-sigmatropic rearrangement typically involves the thermal or acid-catalyzed rearrangement of an allyl aryl ether to an ortho-allyl phenol (B47542), which can then undergo cyclization to form a dihydrobenzofuran, followed by oxidation to the benzofuran. lbp.world
A notable application of this strategy is the synthesis of various benzofuran derivatives from phenols through a sequence involving Claisen rearrangement, double bond isomerization, and ring-closing metathesis. researchgate.net Gold-catalyzed cascade reactions involving an intermolecular alkoxylation followed by a Claisen rearrangement have also been developed for the synthesis of diverse benzofuran derivatives from quinols and alkynyl esters. acs.org Iron(III) chloride has been shown to catalyze an allenic Claisen rearrangement/dehydrogenative cyclization cascade to produce substituted naphtho[2,1-b]-furans. researchgate.net
Sigmatropic Rearrangements in the Synthesis of Substituted Benzofurans
Beyond the Claisen rearrangement, other sigmatropic rearrangements are also pivotal in the synthesis of substituted benzofurans. mdpi.com A prominent example is the acs.orgacs.org-sigmatropic rearrangement of O-aryloximes, which provides an efficient route to 2,3-disubstituted benzofurans. unimi.it This reaction can be triggered by N-trifluoroacetylation of the oxime ether, leading to the formation of dihydrobenzofurans or benzofurans under mild conditions. rsc.orgorganic-chemistry.org This method has been successfully applied to the synthesis of various natural products containing the benzofuran moiety. rsc.orgorganic-chemistry.org
The synthesis of 5-substituted-2-(4-hydroxyphenyl)-3-methylbenzofurans has been achieved through a acs.orgacs.org-sigmatropic rearrangement of O-aryloximes, where the reaction is induced by heating with methanesulfonic acid. unimi.it This approach highlights the versatility of sigmatropic rearrangements in accessing a wide range of substituted benzofurans. unimi.it
Functional Group Interconversions of the Substituents
The tert-butyl and phenyl substituents on the this compound scaffold can potentially undergo various functional group interconversions, allowing for further diversification of the molecule. While specific literature on the interconversion of these groups on this particular benzofuran is limited, general principles of organic synthesis can be applied to predict potential transformations.
For the tert-butyl group, reactions such as electrophilic substitution on the tert-butylated aromatic ring are possible, although the bulky nature of the group can influence the regioselectivity of such reactions. rsc.org In the context of other heterocyclic systems, the tert-butyl group can be introduced or modified. For instance, in the synthesis of certain benzofuran derivatives, a tert-butyl ester protecting group can be removed using trifluoroacetic acid. unimi.it
The phenyl group at the 3-position can also be a site for further functionalization. Electrophilic substitution reactions on the phenyl ring, such as nitration or halogenation, could introduce new functional groups. The directing effects of the benzofuranyl substituent on the phenyl ring would govern the regioselectivity of these reactions. Cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could also be employed to modify the phenyl group, provided a suitable handle like a halide is present. In the synthesis of 3-benzoyl-2-phenylbenzofurans, an unexpected migration of a benzoyl group has been observed under Wittig conditions, highlighting the potential for rearrangements involving substituents at the 3-position. mdpi.com Furthermore, palladium-catalyzed C-H arylation has been used to install aryl substituents at the C3 position of a benzofuran scaffold. nih.gov
Table 2: Potential Functional Group Interconversions of Substituents
| Substituent | Potential Reaction Type | Example Transformation |
| tert-Butyl | Deprotection (if part of an ester) | Acid-catalyzed hydrolysis |
| Electrophilic Aromatic Substitution | Nitration, Halogenation | |
| Phenyl | Electrophilic Aromatic Substitution | Nitration, Halogenation, Acylation |
| Cross-Coupling Reactions | Suzuki, Buchwald-Hartwig | |
| C-H Activation/Functionalization | Arylation, Alkylation |
Oxidation and Reduction Pathways of Peripheral Groups
The chemical reactivity of the peripheral phenyl and tert-butyl groups on the 1-tert-butyl-3-phenylisobenzofuran core is dictated by their inherent electronic properties and their interaction with the isobenzofuran (B1246724) ring system. While specific studies on the oxidation and reduction of these groups on this exact molecule are not extensively documented, established principles of organic chemistry and findings from related benzofuran structures allow for the prediction of their reactivity pathways.
The isobenzofuran moiety itself is susceptible to oxidation. For instance, 1,3-disubstituted isobenzofurans can undergo oxidative cleavage when treated with reagents like selenium dioxide, yielding 1,2-diaroylbenzenes. tandfonline.com This reactivity of the core ring system must be considered when designing selective transformations of the peripheral substituents.
Oxidation:
The phenyl group at the 3-position is generally resistant to oxidation under mild conditions. However, under more forcing conditions, oxidative degradation of the aromatic ring can occur. More controlled oxidation would likely target the isobenzofuran ring, as it is more electron-rich and prone to oxidation compared to the appended phenyl group. mdpi.com
The tert-butyl group at the 1-position is also relatively stable to oxidation. However, under certain catalytic conditions, C-H activation and subsequent oxidation could be envisioned. For other heterocyclic systems, tert-butyl groups have been shown to be stable under various oxidative conditions.
Reduction:
Reduction of the peripheral phenyl group can be achieved through catalytic hydrogenation. This process typically requires a transition metal catalyst, such as palladium, platinum, or nickel, under a hydrogen atmosphere. The reaction would convert the phenyl group to a cyclohexyl group. The specific conditions (temperature, pressure, catalyst choice) would influence the efficiency and selectivity of the reduction. It is important to note that under certain conditions, the benzofuran ring system itself can be susceptible to reduction.
The tert-butyl group is saturated and therefore not susceptible to reduction under standard catalytic hydrogenation conditions.
Further Derivatization Strategies for the Phenyl and tert-Butyl Moieties
Further functionalization of the phenyl and tert-butyl groups offers a pathway to modify the properties of 1-tert-butyl-3-phenylisobenzofuran.
Derivatization of the Phenyl Group:
The phenyl group is amenable to electrophilic aromatic substitution reactions. The isobenzofuran core will influence the regioselectivity of these substitutions. The most common electrophilic substitution reactions include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the phenyl ring can be achieved using appropriate halogenating agents and catalysts. For example, bromination can be carried out using N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid. Halogenated derivatives serve as versatile intermediates for further cross-coupling reactions. In studies on related benzofuran systems, halogenation has been a key step for creating synthetic handles. researchgate.net
Nitration: The introduction of a nitro group (-NO2) is typically accomplished using a mixture of nitric acid and sulfuric acid. The nitro group can be subsequently reduced to an amino group (-NH2), which opens up a wide range of further derivatization possibilities, including diazotization and amide formation.
Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively. Friedel-Crafts acylation, using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride, is generally preferred over alkylation due to its better control and avoidance of polyalkylation. The resulting ketone can be a precursor for many other functional groups. Electrophilic substitution reactions have been successfully applied to other benzofuran structures to introduce various functionalities. worktribe.com
The table below summarizes potential derivatization reactions for the phenyl group.
| Reaction Type | Reagents and Conditions | Product Functional Group |
| Halogenation | Br₂, FeBr₃ or NBS | Bromo (-Br) |
| Cl₂, AlCl₃ | Chloro (-Cl) | |
| Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl (-COR) |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | Alkyl (-R) |
Derivatization of the tert-Butyl Group:
Direct functionalization of the tert-butyl group is challenging due to the lack of a functional group handle and the steric hindrance. The C-H bonds of the tert-butyl group are relatively inert. However, radical-based reactions could potentially be employed for derivatization.
Radical Halogenation: Free-radical halogenation, for instance with N-bromosuccinimide (NBS) and a radical initiator like AIBN or under UV light, could potentially lead to the substitution of a hydrogen atom on one of the methyl groups of the tert-butyl moiety. This would introduce a bromomethyl group, which can then be converted into other functional groups such as alcohols, ethers, or nitriles.
Computational Chemistry and Theoretical Studies of 1 Tert Butyl 3 Phenyl 2 Benzofuran
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of a system can be determined from its electron density. DFT methods are known for providing a good balance between accuracy and computational cost, making them ideal for studying medium to large-sized organic molecules.
For 1-tert-Butyl-3-phenyl-2-benzofuran, DFT calculations would be employed to determine its fundamental electronic properties, including the distribution of electrons and the energies of molecular orbitals, which are critical for understanding its stability and chemical behavior.
A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. Using DFT, the forces on each atom are calculated, and the atomic positions are systematically adjusted to minimize the total energy of the molecule. This process yields key structural parameters like bond lengths, bond angles, and dihedral angles.
For a molecule like this compound, which has rotatable single bonds (e.g., the bond connecting the phenyl group to the benzofuran (B130515) ring and the bonds within the tert-butyl group), multiple stable conformations may exist. A conformational landscape exploration would involve systematically rotating these bonds and performing geometry optimizations to identify all low-energy conformers and the transition states that connect them. This analysis would reveal the molecule's flexibility and the most likely shapes it adopts.
Specific optimized geometry data and a detailed conformational landscape for this compound are not available in published literature.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy orbital without electrons, acts as an electron acceptor.
The energy of the HOMO is related to the ionization potential (the ease of removing an electron), and the energy of the LUMO is related to the electron affinity (the ability to accept an electron). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies that the molecule is more reactive and can be easily excited.
For this compound, FMO analysis would visualize the distribution of these orbitals across the molecule, identifying which parts of the structure are most likely to participate in electron-donating or electron-accepting interactions.
Specific values for the HOMO and LUMO energies and the corresponding energy gap for this compound have not been reported in the scientific literature.
Table 1: Representative Frontier Molecular Orbital Data for Related Benzofuran Compounds
While specific data for the target compound is unavailable, the following table illustrates the type of information that FMO analysis provides for other benzofuran derivatives found in the literature. This is for illustrative purposes only and does not represent data for this compound.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2-Phenylbenzofuran | N/A | N/A | N/A |
| N-(2-acetylbenzofuran-3-yl)acrylamide | N/A | N/A | N/A |
| 1-Benzofuran-2-carboxylic acid | N/A | N/A | N/A |
The distribution of electrons within a molecule is rarely uniform, leading to regions that are relatively electron-rich or electron-poor. This charge distribution is fundamental to understanding intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.
A Molecular Electrostatic Potential (MEP) map is a visual tool used to represent the charge distribution on the surface of a molecule. It is calculated by placing a positive point charge at various locations around the molecule and calculating the potential energy. The MEP map is color-coded:
Red/Yellow: Regions of negative potential, indicating electron-rich areas that are susceptible to electrophilic attack.
Blue: Regions of positive potential, indicating electron-poor areas (typically around hydrogen atoms bonded to electronegative atoms) that are susceptible to nucleophilic attack.
Green: Regions of neutral potential.
For this compound, an MEP map would highlight the electronegative oxygen atom of the furan (B31954) ring as a site of negative potential (red) and the hydrogen atoms of the phenyl and tert-butyl groups as sites of positive potential (blue). This would provide valuable information about how the molecule might interact with other reagents or biological targets.
A specific MEP map for this compound is not available in the published research.
Molecular Modeling and Ligand-Based/Structure-Based Studies
Molecular modeling encompasses a range of computational techniques used to simulate and predict how a molecule (a ligand) might interact with a biological target, such as a protein or enzyme. These studies are crucial in drug discovery and materials science.
Ligand-Based Studies: These methods are used when the 3D structure of the target is unknown. They rely on analyzing a set of molecules known to be active and identifying common structural features (a pharmacophore) responsible for their biological effect.
Structure-Based Studies: When the 3D structure of the target protein is known (e.g., from X-ray crystallography or NMR), molecular docking simulations can be performed. Docking algorithms predict the preferred orientation of the ligand when bound to the target, estimating the binding affinity and identifying key interactions like hydrogen bonds and hydrophobic contacts.
While general molecular modeling studies have been conducted on various benzofuran derivatives to explore their potential as inhibitors for targets like Pim-1 kinase, specific ligand-based or structure-based studies focusing on this compound have not been identified in the literature. researchgate.netresearchgate.net
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate the accuracy of the computational model. This synergy between theory and experiment is a powerful tool for structural elucidation.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the excited-state properties of molecules. It can predict the electronic absorption spectrum (UV-Vis spectrum) by calculating the energies of electronic transitions from the ground state to various excited states. The output includes the wavelength of maximum absorption (λmax) and the oscillator strength, which is related to the intensity of the absorption band.
For this compound, a TD-DFT calculation would predict the wavelengths at which it absorbs light, corresponding to π-π* transitions within its aromatic system. Comparing these predicted λmax values with an experimentally measured UV-Vis spectrum would serve as a rigorous test of the computational level of theory used.
No published studies were found that report the predicted or experimental UV-Vis spectrum specifically for this compound.
Theoretical Vibrational Frequency Calculations
Theoretical vibrational frequency calculations are a cornerstone of computational chemistry, used to predict the infrared (IR) and Raman spectra of a molecule. These calculations determine the normal modes of vibration, which correspond to the collective motions of atoms, such as stretching, bending, and twisting of chemical bonds. By calculating the harmonic vibrational frequencies, researchers can assign the bands observed in experimental spectra to specific molecular motions, leading to a more profound understanding of the molecule's structure and bonding.
Density Functional Theory (DFT) is a commonly employed method for these calculations, often using functionals like B3LYP combined with basis sets such as 6-31G* or 6-311++G**. researchgate.net The process involves first optimizing the molecule's geometry to find its lowest energy state. Subsequently, the vibrational frequencies are calculated at this optimized geometry. researchgate.net For benzofuran derivatives and other complex heterocyclic systems, these theoretical calculations have proven to be highly effective. For instance, a study on benzothieno[3,2-b]furan compounds demonstrated that the calculated harmonic vibrational frequencies were consistent with the experimental IR spectrum, allowing for a complete assignment of all observed spectral bands. researchgate.net
These computational predictions are crucial for interpreting complex vibrational spectra where modes can be strongly coupled, as is often the case for the skeletal modes of cyclic compounds. researchgate.net
Table 1: Illustrative Example of Calculated vs. Observed Infrared Frequencies for CuT(tBu)TAP *
| Assignment | Calculated (cm⁻¹) | Observed (cm⁻¹) |
| ν(CβCβ₀) | 1563 | 1564 |
| ν(CαNm)as | 1494 | 1481 |
| ν(CαNm)s | 1427 | 1432 |
| CH₃ umbr. | 1379 | 1389 |
| CH₃ umbr. | 1382 | 1360 |
Data adapted from a study on Metallo-tetra-(tert-butyl)-tetra-azaporphyrines (CuT(tBu)TAP) to illustrate the correlation between calculated and experimental vibrational data. researchgate.net The assignments refer to specific stretching (ν) and umbrella (umbr.) vibrational modes.
Investigation of Nonlinear Optical (NLO) Properties through Computational Hyperpolarizability Studies
Nonlinear optical (NLO) materials are of significant interest for applications in optoelectronics, including optical data storage and telecommunications. Benzofuran derivatives have been recognized for their potential as NLO materials. researchgate.net Computational chemistry plays a vital role in the prediction and understanding of the NLO properties of molecules. These studies typically involve calculating the dipole moment (μ), polarizability (α), and, most importantly, the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a key indicator of a molecule's potential for second-harmonic generation (SHG), a primary NLO response.
DFT calculations are a standard method for predicting these properties. researchgate.net Studies on various organic molecules have shown that there is often an inverse relationship between the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap and the first hyperpolarizability (β). researchgate.net A smaller energy gap typically facilitates intramolecular charge transfer, leading to a larger β value and enhanced NLO activity. researchgate.net Computational screening allows researchers to design and evaluate novel candidate molecules with potentially high NLO performance before undertaking complex synthesis and experimental characterization. researchgate.net
Table 2: Example of Calculated NLO Properties for Azo Sulfonamide Derivatives *
| Compound | HOMO-LUMO Gap (eV) | βtot (a.u.) |
| Azo Sulfonamide 1 | < 1.41 | up to 2503 |
| Azo Sulfonamide 2 | N/A | N/A |
| Azo Sulfonamide 3 | N/A | N/A |
Data adapted from a study on azo sulfonamide derivatives to illustrate the type of data generated in computational NLO studies. researchgate.net βtot refers to the total first hyperpolarizability. 1 a.u. = 8.6393 x 10⁻³³ esu.
Elucidation of Reaction Mechanisms via Computational Reaction Pathways and Activation Energy Barriers
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping potential reaction pathways and calculating the activation energies associated with transition states, researchers can predict the most favorable route for a given transformation. This is particularly valuable in the synthesis of complex heterocyclic structures like benzofurans. acs.orgnih.gov
For example, computational studies can be used to investigate the formation of benzofuran derivatives through intramolecular cyclization. acs.org These calculations can determine the Gibbs free energies of reactants, intermediates, transition states, and products. mdpi.com A pathway with a lower activation energy barrier is kinetically more favorable and likely to be the dominant mechanism. mdpi.com In a study on the synthesis of azacycles, the calculated activation energy for a pseudo-first-order reaction was found to be 30 kcal mol⁻¹, which was consistent with the proposed mechanism that had a calculated barrier of 26.9 kcal mol⁻¹. mdpi.com Such computational investigations provide a detailed, molecular-level understanding of reaction mechanisms that can be difficult to obtain solely through experimental means. nih.govnih.gov
Crystal Structure Prediction and Validation using Discrete Modeling Methods
Predicting the crystal structure of a molecule from its chemical diagram alone is a major challenge in chemistry and materials science. ethernet.edu.et Computational methods, particularly those involving discrete modeling, have emerged as powerful tools for a priori crystal structure prediction. researchgate.netresearchgate.net These methods are used to generate a set of possible crystal packings, which can then be ranked by energy to identify the most likely structures.
The discrete modeling method has been successfully applied to predict the crystal structure of a compound closely related to the title molecule: 1-phenyl-1-tert-butyl-3-methyl-1,3-dihydroisobenzofuran. researchgate.net The algorithm works by first approximating the molecule's shape and then calculating all possible periodic packings. researchgate.net The generated models are analyzed, and appropriate candidates are selected to serve as starting points for refining the crystal structure using experimental single-crystal X-ray diffraction (XRD) data. researchgate.net
In the study of 1-phenyl-1-tert-butyl-3-methyl-1,3-dihydroisobenzofuran, this approach was crucial. The simulation was performed for two possible isomers, and a complete set of model variants was analyzed. A model calculated using the discrete modeling method was successfully used as the initial guess to solve and refine the final crystal structure from the XRD data, achieving a high level of accuracy. researchgate.net This synergy between computational prediction and experimental validation is a powerful strategy for solving complex crystal structures. researchgate.net
Table 3: Crystallographic Data for 1-phenyl-1-tert-butyl-3-methyl-1,3-dihydroisobenzofuran *
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 9.268(2) |
| b (Å) | 8.802(2) |
| c (Å) | 13.176(3) |
| β (°) | 94.01(3) |
| Z | 2 |
| Final R(F) | 0.037 |
Data from the mathematical simulation and X-ray diffraction investigation of 1-phenyl-1-tert-butyl-3-methyl-1,3-dihydroisobenzofuran, a structurally related compound. researchgate.net
Advanced Applications of Substituted Benzofurans in Chemical Sciences Excluding Biological/medical
Role as Versatile Synthetic Building Blocks in Organic Synthesis
The benzofuran (B130515) motif is a cornerstone in the synthesis of complex molecules. rsc.org Derivatives of benzofuran are recognized as crucial building blocks for creating pharmaceuticals and other functional organic molecules. rsc.org The versatility of the benzofuran scaffold allows for the construction of various heterocyclic systems. rsc.org
Specifically, isobenzofuranones, which are structurally related to 1-tert-Butyl-3-phenyl-2-benzofuran, are noted for their antioxidant properties, a trait linked to the stability of the radical formed, which is delocalized across the molecule. researchgate.net This inherent stability makes them and their derivatives useful in synthetic strategies.
The synthesis of 2-substituted indoles and benzofurans can be achieved through methods like nucleophilic aromatic substitution followed by cyclization, where an acetylene (B1199291) group facilitates the reaction. rsc.org This highlights the adaptability of the benzofuran core in synthetic transformations. While direct synthetic applications of this compound are not extensively detailed in the provided results, the broader family of benzofurans and isobenzofurans are clearly established as pivotal intermediates. For instance, di-tert-butyl malonate is a starting material in a multi-step synthesis to create complex indole (B1671886) structures, showcasing the utility of tert-butyl groups in protecting and directing functionalities during synthesis. nih.gov
| Synthetic Route | Reactants | Product Type | Key Features |
| Nucleophilic Aromatic Substitution/Cyclization | 2-fluoro-arylacetylenes, N- and O-nucleophiles | Indoles and Benzofurans | Acetylene group acts as both an activator and a scaffold. rsc.org |
| Intramolecular Oxidative Coupling | Keto and malonic ester enolates | Keto-bridged hexahydroazocino[4,3-b]indole ring system | Forms complex polycyclic systems in a single step. nih.gov |
| BF3-Etherate-Catalyzed Tandem Reaction | 2-Formylarylketones, Electron-rich arenes/heteroarenes | 1,3-Diarylisobenzofurans | Efficient assembly of isobenzofuran (B1246724) structures. rsc.org |
Applications in Materials Science and Organic Electronics
Benzofuran derivatives are integral to the development of advanced materials, particularly in the realm of organic electronics. ontosight.aiacs.org Their rigid, planar structure and tunable electronic properties make them ideal candidates for creating organic semiconductors, transistors, and light-emitting diodes. rsc.orgacs.org
The inherent fluorescence of many benzofuran derivatives has led to their use in developing sensors for various analytes. acs.org The principle often relies on mechanisms like excited-state intramolecular proton transfer (ESIPT), where the fluorescence properties change upon binding to a target molecule. bohrium.com This change, such as a shift in emission wavelength or intensity, allows for the detection of ions and other small molecules. bohrium.comresearchgate.net
For example, a binuclear system was developed to selectively recognize pyrophosphate (PPi), triggering a significant (~100 nm) red shift in fluorescence by activating the ESIPT process. bohrium.com While the specific compound this compound is not directly named as a probe, related structures with tert-butyl groups are synthesized for these purposes. The tert-butyl groups can enhance solubility and influence the electronic environment of the fluorophore. hep.com.cn
Table of Fluorescent Probes based on Benzofuran and Related Scaffolds
| Probe Name/Type | Target Analyte(s) | Sensing Mechanism | Key Feature |
|---|---|---|---|
| Binuclear Zn complex | Pyrophosphate (PPi) | ESIPT Turn-On | Ratiometric sensing in water with a ~100 nm bathochromic shift. bohrium.com |
| Phenothiazine-Thiophene Hydrazide Dyad (PHT) | Hg²⁺ ions | Fluorescence "On-Off" | Highly selective and sensitive detection in a semi-aqueous medium. researchgate.net |
| HL-t-Bu and 2-QMP | Zn²⁺ and Al³⁺ | Dual-color fluorescence | Distinguishable fluorescence spectra for simultaneous detection. hep.com.cn |
The planar and electron-rich nature of the benzofuran ring system makes it an excellent building block for creating extended π-conjugated molecules. researchgate.net These materials are at the forefront of research in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netrsc.org
Heteropentacenes, which are large, fused aromatic systems, can be synthesized using benzofuran derivatives as starting materials. researchgate.net Specifically, 3,3′-diiodo-2,2′-bibenzofuran derivatives are key intermediates for synthesizing heteropentacenes with π-conjugated systems. researchgate.net The introduction of tert-butyl groups can be a strategic choice in these syntheses to improve the solubility and processing of the final materials without negatively impacting the electronic properties of the core π-system. rsc.org Phosphorus-based heteropentacenes, for instance, have been shown to be efficiently tunable materials for n-type organic semiconductors. researchgate.net The structural modification of the π-conjugated system is a key method for tuning the electronic properties of these advanced materials. researchgate.net
Use as Stabilizers for Organic Materials against Chemical Degradation
Derivatives of 3-phenyl-benzofuran-2-one have been identified as effective stabilizers for organic polymers against thermal, oxidative, and light-induced degradation. epo.orggoogle.com These compounds function as antioxidants, protecting materials like polypropylene (B1209903) from degradation at high processing temperatures. researchgate.netgoogleapis.com
A commercial stabilizer, Irganox® HP-136, is a mixture of substituted 3-phenyl-benzofuran-2-one derivatives, including 5,7-di-tert-butyl-3-(3,4-dimethylphenyl)3H-benzofuran-2-one. researchgate.net This lactone acts as a chain-breaking antioxidant. researchgate.net The mechanism involves the donation of a hydrogen atom to radical species, thereby terminating the degradation chain reaction. The resulting radical is stabilized by delocalization across the benzofuranone structure. researchgate.net The presence of tert-butyl groups on the aromatic ring enhances the stability and performance of these antioxidant compounds. researchgate.netgoogle.com
Patents describe various 3-phenyl-benzofuran-2-one derivatives, often featuring tert-butyl groups, for stabilizing a wide range of organic materials, from polyolefins to polyesters. epo.orggoogle.comgoogleapis.com These stabilizers can be used in combination with other additives like phosphites and phenolic antioxidants to achieve synergistic effects, improving the long-term stability of the polymer. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-tert-Butyl-3-phenylisobenzofuran |
| 3,3′-Diiodo-2,2′-bibenzofuran |
| 5,7-di-tert-butyl-3-(3,4-dimethylphenyl)3H-benzofuran-2-one |
| 5,7-di-tert-butyl-3-(2,3-dimethylphenyl)3H-benzofuran-2-one |
| di-tert-butyl malonate |
| 2-fluoro-arylacetylenes |
| Irganox® HP-136 |
| 2-(2-((3-(tert-butyl)-2-hydroxybenzylidene)amino)ethyl)-3-butylbis(ethylamino)-2-ylamidimethylspiro[indoline-1,9[ixanthen]-3-one (HL-t-Bu) |
| 4-methyl-2-((quinolin-2-ylimino)methyl)phenol (2-QMP) |
| Ratiometric Potassium Sensor-1 (RPS-1) |
Future Directions and Emerging Research Avenues for 1 Tert Butyl 3 Phenyl 2 Benzofuran
Development of Novel Asymmetric Synthetic Methodologies for Enantiopure Benzofuran (B130515) Derivatives
The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. For chiral molecules like substituted benzofurans, the development of asymmetric synthetic methods is a critical research area.
Currently, several strategies are being explored for the enantioselective synthesis of benzofuran derivatives, which could be adapted for 1-tert-Butyl-3-phenyl-2-benzofuran. These include the use of chiral catalysts and chiral auxiliaries. wikipedia.orgchemistryviews.org Chiral phosphoric acids, for instance, have been successfully employed in cascade reactions to produce benzofuran derivatives with good to excellent enantioselectivity. nih.gov Similarly, palladium-catalyzed enantioselective C-H activation/C-O bond formation has emerged as a powerful tool for constructing chiral benzofuranones, which can be precursors to other benzofuran derivatives. organic-chemistry.orgacs.org The use of mono-N-protected amino acid (MPAA) ligands has been shown to be crucial in achieving high enantioselectivity in such transformations. organic-chemistry.orgacs.org
Future research could focus on designing specific chiral ligands or organocatalysts that can effectively control the stereochemistry at the C1 position of this compound during its formation. The development of catalytic asymmetric [3+2] annulation protocols, which have been successful for creating complex spiro[benzofuran-pyrrolidine] structures, could also be adapted. rsc.org
Table 1: Asymmetric Synthesis Strategies for Benzofuran Derivatives
| Methodology | Catalyst/Auxiliary | Key Features | Potential for this compound |
| Catalytic Asymmetric Synthesis | Chiral Phosphoric Acids, nih.gov Palladium Complexes with Chiral Ligands, organic-chemistry.orgacs.org N-Heterocyclic Carbenes, acs.org Chiral Squaramides acs.org | High enantioselectivity, broad substrate scope. | High potential for direct enantioselective synthesis. |
| Chiral Auxiliary-Mediated Synthesis | Evans Oxazolidinones, chemistryviews.org Camphorsultam wikipedia.org | Covalent attachment of a chiral group to guide the reaction. | Applicable for diastereoselective synthesis, followed by removal of the auxiliary. |
Exploration of Unconventional Reaction Mechanisms and Methodologies
Moving beyond traditional synthetic methods, the exploration of unconventional reaction mechanisms offers new pathways to construct the benzofuran core with potentially higher efficiency and novel substitution patterns.
Radical-mediated cyclizations represent a promising avenue. researchgate.net These reactions, often initiated by single-electron transfer (SET), can lead to the formation of complex benzofuran structures that might be difficult to access through conventional means. researchgate.net For example, visible-light-promoted, metal-free radical cyclizations of 1,6-enynes have been reported to be an atom-economic approach. nih.gov Another innovative approach involves selenium radical-mediated cascade cyclizations to produce selenated benzofurans. acs.orgnih.govsci-hub.se
Photoredox catalysis is another rapidly emerging field that enables novel transformations under mild conditions. beilstein-journals.org Dual photoredox/gold catalysis has been successfully applied to the arylative cyclization of o-alkynylphenols to furnish benzofuran derivatives. acs.org This method proceeds at room temperature and avoids the need for harsh reagents. acs.org Visible-light-induced radical carbonylation is another photoredox strategy that has been used to synthesize carbonyl-containing heterocycles. mdpi.com
Furthermore, transition-metal-catalyzed C-H activation is a powerful strategy for the direct functionalization of aromatic rings, providing a more atom- and step-economical approach to substituted benzofurans. nih.gov Palladium-catalyzed C-H activation/oxidation tandem reactions have been developed for the synthesis of benzofurans from 2-hydroxystyrenes and iodobenzenes. rsc.org Rhodium-catalyzed C-H functionalization has also been employed to create complex indenols bearing a benzofuran unit. bohrium.comresearchgate.net
Integration with Flow Chemistry and Automated Synthesis for High-Throughput Production
To accelerate the discovery and optimization of synthetic routes for compounds like this compound, the integration of flow chemistry and automated synthesis is crucial.
Flow chemistry, utilizing microreactors or millireactors, offers numerous advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and the ability to perform reactions with unstable intermediates. nih.govvapourtec.comresearchgate.net This technology is particularly well-suited for the synthesis of heterocyclic compounds and can facilitate rapid reaction optimization and scale-up. vapourtec.comnih.gov The synthesis of heterocyclic resveratrol (B1683913) analogues has been successfully intensified using milli- and microreactors, demonstrating the potential for increased productivity. vapourtec.com
Automated synthesis platforms, combined with flow chemistry, can enable the high-throughput screening of reaction conditions and the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This approach would be invaluable for exploring the chemical space around the this compound scaffold.
Advanced Characterization Techniques for In-situ Reaction Monitoring
A deeper understanding of reaction mechanisms is essential for optimizing synthetic protocols. Advanced in-situ characterization techniques allow for the real-time monitoring of reactions, providing valuable insights into the formation of intermediates and the role of catalysts.
Techniques such as in-situ Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to track the concentrations of reactants, products, and transient intermediates throughout the course of a reaction. rsc.orge-bookshelf.de For catalytic reactions, techniques like X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD) performed under reaction conditions can provide information about the structure and oxidation state of the catalyst's active sites. purdue.edu Infrared ion spectroscopy (IRIS) has also emerged as a powerful method for characterizing reactive intermediates, such as glycosyl cations, in the gas phase. nih.gov The application of these techniques to the synthesis of this compound could elucidate the reaction pathway and help in the rational design of more efficient synthetic methods.
Table 2: In-situ Characterization Techniques for Reaction Analysis
| Technique | Information Provided | Application in Benzofuran Synthesis |
| In-situ IR Spectroscopy | Vibrational modes of molecules, identification of functional groups and adsorbed species. e-bookshelf.de | Monitoring the formation of the benzofuran ring and identifying surface intermediates in catalytic reactions. |
| In-situ NMR Spectroscopy | Structural information and quantification of species in solution. | Tracking the conversion of starting materials and the formation of products and byproducts in real-time. |
| In-situ X-ray Absorption Spectroscopy (XAS) | Electronic structure and local coordination environment of metal catalysts. purdue.edu | Determining the active state of a metal catalyst during a C-H activation or cross-coupling reaction. |
| Infrared Ion Spectroscopy (IRIS) | Structural characterization of gas-phase ions and reactive intermediates. nih.gov | Elucidating the structure of key cationic or radical intermediates in the reaction mechanism. |
Synergistic Approaches Combining Computational and Experimental Research
The synergy between computational chemistry and experimental work is a powerful driver of innovation in organic synthesis.
Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates and transition states, and elucidate the role of catalysts and solvents. researchgate.netacs.orgacs.org This computational insight can guide the design of experiments and lead to the discovery of new reaction conditions or catalysts. For instance, combined experimental and computational studies have been instrumental in understanding the mechanism of Rh(III)-catalyzed chemoselective synthesis of benzofuran and chalcone (B49325) frameworks. researchgate.netacs.orgacs.org Similarly, computational analysis has provided deeper insights into the mechanistic intricacies of the structurally divergent synthesis of benzofuran fused azocine (B12641756) derivatives. rsc.org
For this compound, a synergistic approach could involve DFT calculations to predict the most favorable reaction pathways for its synthesis, followed by experimental validation. This iterative cycle of prediction and experimentation can significantly accelerate the development of optimized synthetic routes and lead to a more profound understanding of the underlying chemical principles. Furthermore, computational modeling can be used to predict the properties of the target molecule, such as its electronic structure and potential reactivity, which can inform its potential applications. mdpi.comnih.gov
Q & A
Q. Methodological Focus
- Solvent replacement : Substitute DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
- Catalyst recycling : Immobilize Pd nanoparticles on silica gel to minimize metal leaching .
- Microwave/ultrasound assistance : Reduce reaction time from hours to minutes (e.g., ultrasound-assisted synthesis of 2-benzylidenebenzofuran-3(2H)-ones achieved 85% yield in 20 minutes) .
What analytical techniques are critical for characterizing benzofuran derivatives?
Q. Methodological Focus
- X-ray crystallography : Resolves steric effects of tert-butyl groups, as seen in 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, where planar benzofuran units stabilize intermolecular H-bonding .
- NMR spectroscopy : ¹H/¹³C NMR distinguishes regioisomers via coupling patterns (e.g., J values for vicinal protons in fused rings) .
- HPLC-MS : Quantifies trace impurities in scaled-up reactions, crucial for pharmacological validation .
Table 1: Comparative Analysis of Synthesis Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
